Benzimidazole, 4-methoxy-7-methyl-(8CI)
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Overview
Description
Benzimidazole, 4-methoxy-7-methyl-(8CI) is a heterocyclic aromatic organic compound. It is characterized by a benzene ring fused to an imidazole ring, with methoxy and methyl substituents at the 4 and 7 positions, respectively. This compound is part of the benzimidazole family, known for their significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 4-methoxy-7-methyl-benzimidazole, the common synthetic route includes:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of ortho-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions.
Reaction with Aromatic Aldehydes: Another method involves the reaction of ortho-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulphite.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium metabisulphite.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
Benzimidazole, 4-methoxy-7-methyl-(8CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzimidazole, 4-methoxy-7-methyl-(8CI) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
Uniqueness: Benzimidazole, 4-methoxy-7-methyl-(8CI) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups at the 4 and 7 positions, respectively, differentiate it from other benzimidazole derivatives and contribute to its specific pharmacological activities .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-methoxy-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-7(12-2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
InChI Key |
HWRSSKZWNXFKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)NC=N2 |
Origin of Product |
United States |
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